Propylene glycol diacetate

Coating Formulation Solvent Evaporation Film Formation

Propylene glycol diacetate (PGDA) is the only high-boiling P-series glycol ether acetate holding USP-NF monograph status and FDA GRAS listing (FEMA 4464). Its intermediate evaporation rate (0.039 vs. BuAc) and distinct HSP (δD=15.8, δP=3.5, δH=8.8) deliver a critical open-time/drying-speed balance that DBE and cyclohexanone cannot replicate. Substituting without quantitative justification risks film defects, gloss loss, and regulatory non-compliance. Procure with confidence for automotive OEM coatings, pharma excipients, and electronic-grade formulations.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 623-84-7
Cat. No. B008362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylene glycol diacetate
CAS623-84-7
Synonyms1,2-PROPYLENE GLYCOL DIACETATE; 1,2-PROPANEDIOL DIACETATE; 1,2-DIACETOXYPROPANE; DOWANOL (TM) PGDA; TIMTEC-BB SBB008331; PROPYLENE DIACETATE; PROPYLENE GLYCOL DIACETATE; PGDA
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3
InChIKeyMLHOXUWWKVQEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColourless liquid
SolubilityVERY SOL IN WATER;  SOL IN ETHYL ALCOHOL, ETHYL ETHER
1.00E+05 mg/L @ 25 °C (exp)
Solubility in water, g/100ml: 10 (good)
Very slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Propylene Glycol Diacetate (PGDA) CAS 623-84-7: Technical Specifications and Procurement Baseline


Propylene glycol diacetate (PGDA, CAS 623-84-7) is a high-boiling (191 °C at 760 mmHg), practically odorless, diester solvent belonging to the P-series glycol ether acetate class [1]. It is a colorless liquid with a density of 1.051–1.059 g/cm³ at 20 °C, a flash point of 86–93 °C, and a vapor pressure of <1 hPa (0.23 mmHg) at 20 °C [2]. PGDA exhibits moderate water solubility (7.4–8 g/100g at 25 °C) and low viscosity (2.47–2.7 cP at 25 °C), and is characterized by a Hansen solubility parameter (HSP) total of 9.3 (cal/cm³)^1/2, with components δD=15.8, δP=3.5, δH=8.8 (J/cm³)^1/2 [3]. The compound is listed in the US FDA Substances Added to Food inventory (FEMA 4464, GRAS 24) and is included in the USP-NF [4][5]. These baseline physicochemical and regulatory properties underpin its procurement for applications ranging from high-performance coatings and electronic materials to pharmaceutical excipients.

Propylene Glycol Diacetate (PGDA) CAS 623-84-7: Why Generic Substitution Without Data Fails


Propylene glycol diacetate (PGDA) is often casually substituted with other high-boiling glycol ether acetates or dibasic esters (DBE) based on functional similarity. However, this practice introduces significant formulation risk due to quantifiable differences in evaporation rate, solvency profile, water compatibility, and regulatory status. PGDA possesses a distinct intermediate evaporation rate (0.039–0.04 relative to n-butyl acetate) that is slower than ethylene glycol diacetate (EGDA, ~0.05) but faster than DBE (~0.025) [1][2]. Its Hansen solubility parameters (δD=15.8, δP=3.5, δH=8.8) differ from those of cyclohexanone (δD=17.8, δP=8.4, δH=5.1) and PMA (δD=15.6, δP=5.6, δH=9.0), altering resin compatibility and film formation [3]. Furthermore, PGDA is listed in the USP-NF and FDA Substances Added to Food inventory, whereas industrial-grade DBE and cyclohexanone lack comparable pharmaceutical or food-grade certifications [4]. These distinctions are not merely academic; they translate directly into measurable differences in drying time, gloss development, and regulatory compliance—making generic substitution without quantitative justification a procurement error.

Propylene Glycol Diacetate (PGDA) CAS 623-84-7: Product-Specific Quantitative Differentiation Evidence


Intermediate Evaporation Rate for Optimized Film Formation in Coatings

PGDA exhibits an intermediate evaporation rate of 0.039–0.04 relative to n-butyl acetate (BuAc=1.0). This is quantifiably faster than the common high-boiling alternative DBE (dibasic ester mixture, relative evaporation rate = 0.025) and slower than the more volatile EGDA (ethylene glycol diacetate, relative evaporation rate = 0.05) [1][2]. This intermediate profile prevents both the solvent entrapment defects associated with excessively slow evaporation (e.g., DBE) and the rapid drying that can compromise leveling and gloss (e.g., EGDA) .

Coating Formulation Solvent Evaporation Film Formation

Hansen Solubility Parameter Profile for Resin Compatibility Differentiation

The Hansen solubility parameters (HSP) of PGDA are δD=15.8, δP=3.5, δH=8.8 (J/cm³)^1/2, yielding a total Hildebrand parameter of approximately 9.3 (cal/cm³)^1/2 [1]. Compared to cyclohexanone (CYC; δD=17.8, δP=8.4, δH=5.1, total ~9.9), PGDA has a substantially lower polar component (δP 3.5 vs. 8.4) and higher hydrogen bonding (δH 8.8 vs. 5.1). Compared to PMA (propylene glycol methyl ether acetate; δD=15.6, δP=5.6, δH=9.0), PGDA has a lower δP (3.5 vs. 5.6) [2]. These differences translate to distinct solvency windows: PGDA demonstrates strong solubility for alkyd, acrylic, polyester, nitrocellulose, and chloro-acetate resins, while cyclohexanone is a stronger solvent for polar polymers but may cause compatibility issues in less polar systems .

Solvent Selection Hansen Solubility Parameters Resin Compatibility

Regulatory Differentiation: USP-NF and FDA Food Additive Status

Propylene glycol diacetate (PGDA) is officially monographed in the United States Pharmacopeia-National Formulary (USP-NF) and is listed in the FDA Substances Added to Food inventory (formerly EAFUS) with FEMA number 4464 and GRAS designation 24 [1][2][3]. The JECFA has evaluated PGDA and found no safety concern at current use levels [4]. In contrast, common industrial alternatives such as DBE (dibasic ester mixture) and cyclohexanone are not listed in the USP-NF nor do they hold FDA food additive status, limiting their use in pharmaceutical excipients, food contact materials, and flavor/fragrance applications [5].

Regulatory Compliance Pharmaceutical Excipients Food Additives

Toxicological Profile: Low Acute Oral Toxicity (Rat LD50 13,530 mg/kg)

The acute oral toxicity of PGDA in rats is reported as LD50 = 13,530 mg/kg [1]. This value is approximately 4.5 times higher (i.e., less toxic) than the LD50 of common table salt (NaCl, LD50 ~3,000 mg/kg), indicating very low acute oral toxicity [2]. In contrast, cyclohexanone has a reported rat oral LD50 of approximately 1,540–1,620 mg/kg, making it roughly 8–9 times more acutely toxic than PGDA [3]. This quantitative safety margin is a critical factor in selecting solvents for applications with potential human exposure (e.g., consumer products, cleaning formulations, pharmaceutical processing).

Toxicology Safety Assessment Solvent Selection

Ready Biodegradability per OECD 301B for Environmental Compliance

PGDA has been tested and confirmed to be readily biodegradable according to OECD 301B guidelines [1]. The OECD 301B test is a stringent respirometric method that measures ultimate biodegradation (mineralization to CO2) over a 28-day period, with a pass criterion of ≥60% degradation [2]. This classification as 'readily biodegradable' means PGDA is expected to undergo rapid and extensive degradation in aerobic aquatic environments, and it is not expected to persist in the environment [3]. While many high-boiling solvents (e.g., some traditional coalescing agents) may not meet this threshold, PGDA's verified OECD 301B status provides a quantifiable environmental performance advantage that aligns with green procurement policies and regulatory restrictions on persistent solvents.

Environmental Fate Biodegradation Green Chemistry

Viscosity and Surface Tension for Improved Flow and Leveling

PGDA exhibits a low viscosity of 2.47–2.7 cP (mPa·s) at 25 °C and a surface tension of 31.2–32.9 dynes/cm at 25 °C [1][2]. Compared to cyclohexanone (viscosity ~2.2 cP, surface tension ~35 dynes/cm), PGDA offers a similar low viscosity but a significantly lower surface tension (~12% lower) [3]. Lower surface tension enhances substrate wetting, reduces cratering and orange-peel defects, and improves pigment dispersion stability. The combination of low viscosity and reduced surface tension contributes to the reported improvements in gloss and leveling when PGDA is used in high-end coatings and inks .

Rheology Surface Chemistry Coating Performance

Propylene Glycol Diacetate (PGDA) CAS 623-84-7: Evidence-Based Application Scenarios for Scientific Procurement


High-Performance Industrial Coatings Requiring Optimized Evaporation and Resin Compatibility

Based on its intermediate evaporation rate (0.039–0.04 relative to BuAc) and distinct Hansen solubility parameter profile (δD=15.8, δP=3.5, δH=8.8), PGDA is the preferred solvent for automotive OEM coatings, coil coatings, and high-gloss enamels where a balance between open time and drying speed is critical [1][2]. Its lower surface tension (31.2–32.9 dynes/cm) compared to cyclohexanone (~35 dynes/cm) enhances substrate wetting and reduces film defects, making it a superior choice over cyclohexanone in polyurethane and acrylic systems . Formulators can leverage PGDA to replace blends of fast and slow solvents, simplifying procurement and reducing inventory complexity.

Pharmaceutical Excipients and Food-Contact Compliant Formulations

PGDA is the only high-boiling solvent among its common industrial analogs (e.g., DBE, cyclohexanone, PMA) to hold both USP-NF monograph status and FDA food additive listing (FEMA 4464, GRAS 24) [3][4]. This dual regulatory qualification makes PGDA uniquely suitable for use as a pharmaceutical solubilizer, emulsifier, or plasticizer in oral dosage forms, as well as in flavor and fragrance applications where food-grade compliance is mandatory. Procurement for these applications cannot substitute with non-compliant solvents without incurring significant re-formulation and regulatory re-filing costs.

Environmentally Preferred Solvent for Green Formulations

PGDA's verified ready biodegradability per OECD 301B and its low acute oral toxicity (rat LD50 = 13,530 mg/kg) make it a strategic choice for formulations targeting eco-label certification (e.g., EU Ecolabel, US EPA Safer Choice) or corporate sustainability goals [5]. Compared to cyclohexanone, which is ~8.4× more acutely toxic and may not meet ready biodegradability criteria, PGDA reduces both human health hazard classification and environmental persistence risk [6]. This is particularly valuable for architectural coatings, industrial cleaning products, and adhesives where VOC content and environmental impact are under scrutiny.

Electronic Materials and Precision Cleaning

In electronic-grade applications such as MLCC (multilayer ceramic capacitor) metal pastes and photoresist formulations for displays, PGDA's low viscosity (2.47–2.7 cP), controlled evaporation, and low surface tension enable precise deposition and defect-free film formation . Daicel's CELTOL® PGDA is specifically marketed for these high-purity electronic applications, where impurities and inconsistent evaporation can cause critical yield losses . The solvent's narrow distillation range (187–193 °C at 760 mmHg) and high purity (≥99.5%) ensure batch-to-batch consistency essential for semiconductor and display manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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